

Application Notes and Protocols for Cellaburate Coatings in Medical Devices

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Cellaburate** (Cellulose Acetate Butyrate or CAB) coatings for medical device applications. This document details the polymer's properties, formulation guidelines, and critical evaluation techniques. The included protocols offer step-by-step guidance for coating application and characterization, designed to assist in the development of innovative and effective medical technologies.

Introduction to Cellaburate (CAB)

Cellaburate, the United States Pharmacopeia (USP) designation for Cellulose Acetate Butyrate (CAB), is a thermoplastic cellulose ester known for its versatility and desirable properties in medical applications.[1] Derived from natural cellulose, CAB is produced by esterifying cellulose with both acetic and butyric acids.[1] The ratio of these esters and the length of the polymer chains determine the material's final properties, allowing for a wide range of grades tailored to specific needs.[2]

In the medical field, **cellaburate** is a preferred polymer for coating applications, particularly for drug-eluting devices, protective coatings, and functional membranes. Its non-enteric, pH-independent solubility makes it suitable for controlled-release applications where consistent drug delivery is required, independent of the gastrointestinal tract's pH.[3]

Key Attributes for Medical Applications:



- Biocompatibility: **Cellaburate** is generally considered biocompatible and has a history of use in pharmaceutical applications.[4]
- Controlled Permeability: The permeability of CAB films to water and active pharmaceutical ingredients (APIs) can be precisely controlled by selecting appropriate polymer grades and by adding plasticizers.[5]
- Mechanical Integrity: CAB forms tough, flexible, and durable films that can withstand the mechanical stresses a medical device may encounter during insertion and use.[6]
- Formulation Versatility: It is soluble in a wide range of organic solvents, making it compatible
 with various coating techniques such as spray coating and dip coating.[7]
- Sustained Release: Its hydrophobic nature makes it an excellent candidate for sustainedrelease drug delivery systems, controlling release through diffusion and erosion mechanisms.[4][6]

Quantitative Data on Cellaburate Coatings

The selection of a specific grade of **cellaburate** and the coating formulation are critical for achieving the desired performance. The following tables summarize key quantitative data to guide material selection and device design.

Table 1: Properties of Representative Eastman™ Cellaburate (CAB) Grades



Property	CAB-171-15 NF	CAB-381-2	CAB-551-0.2
Butyryl Content (%)	17	37	53
Acetyl Content (%)	30	14	2
Hydroxyl Content (%)	~1.0	~1.8	~1.6
Viscosity (Poise)	15	2	0.2
Glass Transition Temp. (Tg, °C)	161[8]	128	136
Number Avg. Molecular Wt. (Daltons)	65,000[8]	30,000	70,000
Key Characteristics	High hardness, low permeability	General purpose, wide compatibility[7]	High flexibility, solubility in monomers[2]
Primary Medical Application	Osmotic pump membranes[5]	Drug-eluting stent coatings	Flexible device coatings

Note: Data compiled from multiple sources.[2][5][7][8] Viscosity and molecular weight are representative values.

Table 2: Performance Characteristics of Cellaburate- Based Coatings



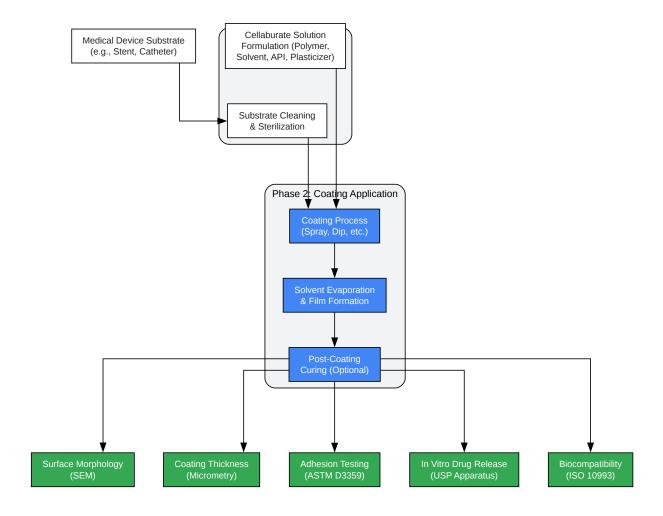
Performance Metric	Material System	Typical Values <i>l</i> Results	Significance in Device Design
In Vitro Drug Release	CAB-171-15 NF matrix tablet (Theophylline)	Slower release profile compared to Cellulose Acetate (CA) tablets.	Enables extended, zero-order, or sustained drug elution profiles for long-acting therapies.[5]
Water Vapor Transmission Rate (WVTR)	Cellaburate Film	Lower WVTR than Cellulose Acetate (CA) and Cellulose Acetate Propionate (CAP).[9][10]	Provides enhanced protection against moisture for sensitive APIs and underlying device components.
Adhesion Strength	Cellulose Acetate (CA) on Stainless Steel	0.21 N - 0.74 N (with Chitosan interlayer). [11]	Ensures coating integrity and prevents delamination during device deployment and operation.
Mechanical Properties	Plasticized CAB Film	Young's Modulus decreases with increased plasticizer concentration.[12]	Allows for tailoring of coating flexibility to match the substrate (e.g., a flexible catheter vs. a rigid implant).
Biocompatibility (Cytotoxicity)	Cellaburate	Expected to be non- cytotoxic (cell viability >70%) per ISO 10993-5.[13]	Critical for ensuring the safety of any device in contact with tissues or bodily fluids.

Note: Adhesion data is for Cellulose Acetate (CA), a structurally similar polymer, as a representative value.[11]

Experimental Workflows and Influencing Factors



Visualizing the process flow for creating and testing a **cellaburate**-coated medical device, as well as understanding the interplay of formulation variables, is crucial for successful development.





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Caption: Experimental workflow for medical device coating. (Max Width: 760px)



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Caption: Factors influencing drug release from **cellaburate** coatings. (Max Width: 760px)

Experimental Protocols

The following protocols provide standardized procedures for the formulation, application, and testing of **cellaburate** coatings on medical devices.

Protocol: Coating Solution Formulation

This protocol describes the preparation of a 5% (w/w) **cellaburate** solution for spray coating.

Materials:

- Cellaburate (e.g., Eastman™ CAB-381-2)
- Solvent: Acetone, 95% / Deionized Water, 5% (v/v)
- Plasticizer: Triethyl Citrate (TEC)
- Active Pharmaceutical Ingredient (API)
- Magnetic stirrer and stir bar
- Analytical balance



- Volumetric flasks and graduated cylinders
- Glass beaker

Procedure:

- Solvent Preparation: Prepare the acetone/water solvent mixture. For 100 mL, combine 95 mL of acetone with 5 mL of deionized water.
- Polymer Dissolution: Weigh 5.0 g of cellaburate powder and add it to a beaker containing 95.0 g of the solvent mixture.
- Mixing: Place the beaker on a magnetic stirrer and mix at a moderate speed (e.g., 300 rpm) until the polymer is completely dissolved. This may take several hours. The container should be covered to prevent solvent evaporation.
- Plasticizer Addition: If required, add the plasticizer. For a 20% plasticizer concentration (relative to polymer weight), add 1.0 g of TEC to the solution. Continue stirring until fully incorporated.
- API Incorporation: If creating a drug-eluting coating, slowly add the desired amount of micronized API to the solution while stirring. Ensure the API is fully dissolved or homogeneously suspended.
- Final Mixing & Filtration: Allow the solution to stir for an additional 30 minutes to ensure homogeneity. If necessary, filter the solution through a syringe filter (e.g., 0.45 μm PTFE) to remove any particulates before use.

Protocol: Coating Characterization

Objective: To determine the dry film thickness of the **cellaburate** coating.

Equipment:

- Coated device/substrate
- · White light interferometer, contact profilometer, or calibrated micrometer



Procedure:

- Sample Preparation: Use either the final coated device or a representative flat coupon (e.g., stainless steel) coated under identical conditions.
- Measurement:
 - For Micrometer: Measure the thickness of the substrate before coating. After coating and drying, measure the total thickness at a minimum of 5 different locations. The coating thickness is the average total thickness minus the substrate thickness.
 - For Profilometer: Create a "step" in the coating by carefully removing a small section with a sharp blade. Measure the height of the step from the substrate to the top of the coating.
- Data Analysis: Calculate the mean and standard deviation of the thickness measurements to assess uniformity. A typical thickness for a medical device coating can range from 5 to 25 µm.

Objective: To assess the adhesion of the coating to the substrate. This is a qualitative but highly effective test.[14]

Equipment:

- Coated device/substrate
- Cross-hatch cutting tool with specified blade spacing
- Specified pressure-sensitive tape (e.g., 3M Scotch 610)
- · Illuminated magnifier

Procedure:

- Cutting: Place the cutting tool on the coated surface and make a series of parallel cuts through the coating to the substrate.
- Cross-Cutting: Rotate the tool 90 degrees and make a second set of cuts, creating a crosshatch (lattice) pattern.



- Tape Application: Apply the center of the adhesive tape over the lattice. Press the tape down firmly with a finger or eraser to ensure good contact.
- Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.
- Inspection: Examine the grid area for any removal of coating using the illuminated magnifier.
- Classification: Rate the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = >65% of the coating removed). For medical devices, a rating of 4B or 5B is typically required.

Protocol: Performance Testing

Objective: To measure the rate and extent of API release from the coated device over time.

Equipment:

- USP Dissolution Apparatus 2 (Paddle Method)
- Dissolution vessels
- Release Medium: Phosphate-buffered saline (PBS), pH 7.4, at 37°C ± 0.5°C
- Drug-eluting coated device
- HPLC or UV-Vis spectrophotometer for API quantification

Procedure:

- Setup: Fill the dissolution vessels with a specified volume (e.g., 500 mL) of pre-warmed PBS. Set the paddle speed (e.g., 50 rpm) and temperature.
- Sample Introduction: Secure the coated device to a holder (e.g., a wire sinker) and place it at the bottom of the vessel.
- Sampling: At predetermined time points (e.g., 1, 4, 8, 12, 24 hours, and daily thereafter),
 withdraw a small aliquot (e.g., 5 mL) of the release medium for analysis.



- Media Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain a constant volume.
- Quantification: Analyze the concentration of the API in the collected samples using a validated HPLC or UV-Vis method.
- Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percent release versus time to generate the drug elution profile.

Objective: To assess whether the coated device releases substances that could be toxic to cells.[15]

Materials:

- Coated device (sterilized using a validated method)
- L-929 mouse fibroblast cell line (or other appropriate cell line)
- Complete cell culture medium (e.g., MEM with 10% fetal bovine serum)
- Positive Control (e.g., organotin-stabilized PVC) and Negative Control (e.g., high-density polyethylene)
- Incubator (37°C, 5% CO₂)
- Inverted microscope
- Cell viability assay kit (e.g., MTT, XTT)

Procedure (Elution Method):

- Extraction: Incubate the sterilized coated device in the complete cell culture medium for 24 hours at 37°C to create an extract. The surface area to volume ratio should follow ISO 10993-12 guidelines.[15] Prepare extracts of the positive and negative controls similarly.
- Cell Seeding: Seed L-929 cells into a 96-well plate and incubate for 24 hours to allow them to attach and form a semi-confluent monolayer.



- Exposure: Remove the old medium from the cells and replace it with the prepared extracts (from the test article, positive control, and negative control).
- Incubation: Incubate the cells with the extracts for 24-48 hours.
- Microscopic Evaluation: Observe the cells under an inverted microscope. Grade the cellular reactivity on a scale of 0 (no reactivity) to 4 (severe reactivity) based on cell morphology, lysis, and detachment.
- Quantitative Assessment: Perform a quantitative cell viability assay (e.g., MTT). A reduction
 in cell viability of more than 30% is considered a cytotoxic effect.[13]
- Interpretation: The coated device passes the test if it shows no more than mild reactivity (Grade ≤ 2) and cell viability is ≥70% of the negative control.

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